L-glyceraldehyde 3-phosphate

Description

Stereochemical Distinction and Biological Context

The functional differences between L-Glyceraldehyde 3-phosphate and its D-counterpart are fundamentally rooted in their distinct three-dimensional structures. This stereochemical variance dictates their interactions with enzymes and their subsequent metabolic fates.

This compound and D-Glyceraldehyde 3-phosphate are enantiomers, meaning they are non-superimposable mirror images of each other. smolecule.com This relationship arises from the single chiral center at the second carbon atom (C2) of the glyceraldehyde molecule. nih.gov In this compound, the hydroxyl (-OH) group at the C2 position is oriented to the left in a Fischer projection, corresponding to an S-configuration under the Cahn-Ingold-Prelog priority rules. smolecule.com Conversely, D-glyceraldehyde 3-phosphate has the -OH group on the right, an R-configuration. This seemingly minor difference in spatial arrangement has profound biological consequences, as the active sites of most metabolic enzymes are exquisitely evolved to recognize and bind only one of these two enantiomers. smolecule.com

| Property | This compound | D-Glyceraldehyde 3-Phosphate |

|---|---|---|

| Synonym | L-GAP, (2S)-2-Hydroxy-3-phosphonooxypropanal | D-GAP, G3P, (2R)-2-Hydroxy-3-phosphonooxypropanal |

| Chiral Center Configuration | S-configuration at C2 | R-configuration at C2 |

| Primary Metabolic Role | Detoxification substrate, enzyme inhibitor | Central intermediate in glycolysis and gluconeogenesis |

| Enzymatic Specificity | Substrate for this compound reductase | Substrate for Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and Triosephosphate isomerase (TPI) |

The roles of the two glyceraldehyde 3-phosphate enantiomers in core metabolism are starkly different. D-Glyceraldehyde 3-phosphate is a cornerstone of central carbon metabolism. In glycolysis, it is oxidized and phosphorylated by glyceraldehyde-3-phosphate dehydrogenase to form 1,3-bisphosphoglycerate, a high-energy intermediate that leads to ATP generation. bionity.com It is also interconvertible with dihydroxyacetone phosphate (B84403), ensuring that both three-carbon units from fructose-1,6-bisphosphate cleavage can proceed through the glycolytic pathway. libretexts.org

In contrast, this compound is not a direct intermediate in the canonical glycolytic or gluconeogenic pathways. Its formation can occur through non-enzymatic racemization of the more common D-form or via the phosphorylation of L-glyceraldehyde. researchgate.netuniprot.org L-GAP is considered a toxic or "unnatural" metabolite in some organisms, such as Escherichia coli, because it can act as a competitive inhibitor of enzymes involved in phospholipid biosynthesis, including sn-glycerol-3-phosphate acyltransferase. researchgate.netnih.gov To counteract this toxicity, organisms like E. coli possess a specific detoxification pathway involving the enzyme this compound reductase (encoded by the gpr or yghZ gene). ebi.ac.ukuniprot.org This enzyme catalyzes the stereospecific, NADPH-dependent reduction of L-GAP to the non-toxic metabolite L-glycerol 3-phosphate, which can then be utilized in other metabolic routes, such as phospholipid synthesis. uniprot.orgasm.org

Enantiomeric Relationship with D-Glyceraldehyde 3-Phosphate

Historical Perspectives in Biochemical Research

The study of glyceraldehyde and its phosphorylated derivatives is deeply intertwined with the history of biochemistry. In the late 19th and early 20th centuries, the D/L nomenclature system for carbohydrates was established using D- and L-glyceraldehyde as the reference compounds. nih.gov The discovery of the Embden-Meyerhof pathway (glycolysis) in the early to mid-20th century identified glyceraldehyde 3-phosphate as a crucial intermediate. nih.gov Initial research efforts naturally concentrated on the D-enantiomer due to its central role in this vital energy-yielding pathway.

The significance of this compound was recognized later, as researchers began to investigate metabolic side-reactions, enzyme stereospecificity, and cellular detoxification mechanisms. The discovery that L-GAP is a bactericidal agent in E. coli and the subsequent identification of a specific reductase to neutralize it provided compelling evidence for its biological relevance. nih.govasm.org This line of research highlighted that even minor, "off-pathway" metabolites can exert significant selective pressure, leading to the evolution of dedicated enzymatic systems for their management.

Significance as a Biological Intermediate and Research Probes

While not a central player like its D-form, this compound is a significant biological intermediate in specific contexts, primarily in detoxification pathways. researchgate.net Its existence and metabolism underscore the cell's need to handle potentially inhibitory or toxic stereoisomers that can arise from spontaneous chemical transformations of mainstream metabolites.

Furthermore, L-GAP has become a valuable tool in biochemical research. Due to its specific interactions with certain enzymes, it is used as a research probe to investigate metabolic pathways and enzyme kinetics. smolecule.com For instance, it has been characterized as a potent non-competitive inhibitor of NADP-dependent non-phosphorylating D-glyceraldehyde-3-phosphate dehydrogenase and a competitive inhibitor of key enzymes in lipid metabolism. nih.govsigmaaldrich.comsigmaaldrich.com Its use as a substrate for the highly specific this compound reductase allows for the study of this unique detoxification enzyme and its role in metabolic repair systems. uniprot.orgebi.ac.uk The availability of enantiomerically pure L-GAP facilitates detailed investigations into the stereospecificity of enzymes and the consequences of metabolic side-reactions. researchgate.net

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₇O₆P | sigmaaldrich.com |

| Molecular Weight | 170.06 g/mol | sigmaaldrich.com |

| CAS Number | 20283-52-7 | sigmaaldrich.com |

| Form | Liquid solution in H₂O | sigmaaldrich.com |

| Storage Temperature | −20°C | sigmaaldrich.com |

| InChI Key | LXJXRIRHZLFYRP-GSVOUGTGSA-N | sigmaaldrich.com |

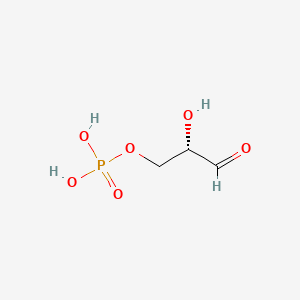

Structure

2D Structure

3D Structure

Properties

CAS No. |

20283-52-7 |

|---|---|

Molecular Formula |

C3H7O6P |

Molecular Weight |

170.06 g/mol |

IUPAC Name |

[(2S)-2-hydroxy-3-oxopropyl] dihydrogen phosphate |

InChI |

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8)/t3-/m1/s1 |

InChI Key |

LXJXRIRHZLFYRP-GSVOUGTGSA-N |

SMILES |

C(C(C=O)O)OP(=O)(O)O |

Isomeric SMILES |

C([C@@H](C=O)O)OP(=O)(O)O |

Canonical SMILES |

C(C(C=O)O)OP(=O)(O)O |

Origin of Product |

United States |

Biological and Biocatalytic Synthesis Pathways of L Glyceraldehyde 3 Phosphate

Endogenous Formation Mechanisms

Enzymatic Production from Precursors

The primary route for the formation of L-glyceraldehyde 3-phosphate (L-GAP) within living organisms is through the enzymatic phosphorylation of its precursor, L-glyceraldehyde. smolecule.com The key enzyme responsible for this transformation is glycerol (B35011) kinase (EC 2.7.1.30). smolecule.comresearchgate.net This enzyme, which also acts on D-glyceraldehyde, catalyzes the transfer of a phosphate (B84403) group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to L-glyceraldehyde, yielding L-GAP. smolecule.comnih.gov

In some cellular contexts, L-GAP can also be formed from its D-enantiomer, D-glyceraldehyde 3-phosphate (D-GAP), which is a central metabolite in glycolysis. researchgate.net This conversion can occur through a very slow, non-enzymatic racemization process. researchgate.net Additionally, research has identified a specific enzyme in Escherichia coli, this compound reductase (Gpr), that can catalyze the stereospecific, NADPH-dependent reduction of L-GAP to L-glycerol 3-phosphate. ebi.ac.ukuniprot.org This suggests a detoxification pathway, as L-GAP can be toxic to cells. researchgate.netebi.ac.uk The existence of such an enzyme implies that endogenous formation of L-GAP, whether enzymatic or non-enzymatic, is a recognized cellular event requiring a management mechanism.

Non-Enzymatic Racemization Implications in Cellular Environments

The non-enzymatic conversion between D-glyceraldehyde 3-phosphate and this compound, known as racemization, has significant implications within cellular environments. Although this process is reported to be very slow, it can lead to the formation of the "unnatural" L-enantiomer from the abundant D-form present during glycolysis. researchgate.net The accumulation of L-GAP can be toxic to cells, acting as a bactericidal agent and an enzyme inhibitor. researchgate.netmedchemexpress.com

The toxicity of L-GAP necessitates detoxification mechanisms. In organisms like E. coli, the enzyme this compound reductase (encoded by the yghZ or gpr gene) plays a crucial role in cell survival by converting toxic L-GAP into the non-toxic metabolite L-glycerol 3-phosphate. researchgate.netebi.ac.ukuniprot.org This product can then be utilized in other metabolic pathways, such as phospholipid biosynthesis. researchgate.net The presence of this detoxification pathway underscores the biological relevance of non-enzymatic racemization and the cellular imperative to manage its products. Triosephosphate isomerase, the enzyme that interconverts D-glyceraldehyde 3-phosphate and dihydroxyacetone phosphate, can also catalyze the isomerization and racemization of L-GAP, though it is not its primary substrate. nih.govsigmaaldrich.com

Biocatalytic Synthesis Methodologies

ATP Regeneration Systems for Biocatalytic Processes

Several enzymatic systems are commonly used for ATP regeneration. These systems utilize a phosphoryl donor substrate and a corresponding kinase to convert ADP back to ATP. bionukleo.comresearchgate.net

Common ATP regeneration systems include:

Pyruvate kinase (PK) with phosphoenolpyruvate (PEP) as the phosphate donor. bionukleo.comresearchgate.net

Acetate (B1210297) kinase (AK) with acetyl phosphate as the phosphate donor. bionukleo.comresearchgate.net

Polyphosphate kinase (PPK) with polyphosphate (polyP) as the phosphate donor. bionukleo.comresearchgate.netnih.gov

Kinetic Modeling of Biocatalytic Synthesis

Kinetic modeling is a crucial tool for understanding and optimizing the biocatalytic synthesis of this compound. researchgate.net By developing a mathematical model that describes the reaction kinetics, it is possible to predict the behavior of the system under different conditions and to determine the most efficient process design. nih.govresearchgate.net

For the synthesis of L-GAP using glycerol kinase from Cellulomonas sp., a detailed kinetic model has been developed and validated. nih.govresearchgate.net This model accounts for the various factors influencing the reaction rate, including substrate concentrations, product inhibition (or lack thereof), and the effects of inhibitors and activators like Mg²⁺. The validation of such a model showed a very high correlation (99.9%) between the experimental data and the data predicted by the model, indicating its accuracy and predictive power. researchgate.net

The kinetic model also incorporates the instability of the product, L-GAP, which has a half-life of 6.86 hours under typical reaction conditions (pH 8). researchgate.net By simulating different reactor types based on this kinetic model, researchers can evaluate parameters like conversion, selectivity, and specific productivity. Such simulations have revealed that a batchwise operation in a stirred-tank reactor is the most efficient process for L-GAP synthesis. nih.govresearchgate.net This demonstrates the power of kinetic modeling in translating enzymatic data into practical bioprocess development.

| Parameter | Value/Finding | Significance |

|---|---|---|

| Model Validation Correlation | 99.9% | Indicates high accuracy of the kinetic model in predicting experimental outcomes. |

| L-GAP Half-life (pH 8) | 6.86 hours | Highlights the instability of the product, a critical factor for process optimization. |

| Optimal Reactor Type | Batchwise stirred-tank reactor | Determined through simulation to be the most efficient process based on conversion, selectivity, and productivity. |

| Key Inhibitors Modeled | ADP, AMP, Methylglyoxal (B44143), Ca²⁺ | Accurate modeling of inhibition is necessary for predicting and optimizing reaction performance. |

Enzymatic Interactions and Metabolic Fates of L Glyceraldehyde 3 Phosphate

Substrate Specificity for L-Glyceraldehyde 3-Phosphate Reductase (GPR)

The primary enzyme responsible for the metabolism of L-GAP is this compound reductase (GPR), also known as YghZ in Escherichia coli. researchgate.netuniprot.org This enzyme belongs to the aldo-keto reductase superfamily and plays a crucial role in detoxifying the cell by converting L-GAP into a non-toxic, useful metabolite. researchgate.netuniprot.org

GPR catalyzes the stereospecific reduction of this compound to L-glycerol 3-phosphate, also known as sn-glycerol 3-phosphate (sn-G3P). uniprot.orgasm.org This reaction is strictly dependent on the cofactor Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (B84403) (NADPH) as the electron donor. asm.orgnih.gov The enzyme shows absolute specificity for NADPH and cannot utilize NADH as a coenzyme. asm.orgnih.gov The product, sn-G3P, is a natural metabolite that can be readily integrated into the cell's metabolic pathways, particularly for the biosynthesis of phospholipids (B1166683) such as phosphatidylethanolamine (B1630911), phosphatidylglycerol, and cardiolipin. asm.orgnih.govsmolecule.com Studies with radiolabeled L-GAP have confirmed that the majority of the label is incorporated into the glycerol (B35011) backbone of these phosphoglycerides, demonstrating the in vivo conversion to sn-G3P. asm.orgnih.gov

The primary physiological role of GPR is the detoxification of L-GAP. uniprot.orgebi.ac.uk L-GAP is considered a toxic metabolite and a bactericidal agent because it can inhibit essential enzymes, particularly those involved in phospholipid synthesis. researchgate.netnih.gov By converting L-GAP to the non-toxic sn-G3P, GPR effectively removes the harmful compound from the cellular environment. researchgate.net

Beyond L-GAP, GPR also contributes to the detoxification of other reactive carbonyl compounds. It exhibits activity as a methylglyoxal (B44143) reductase, converting the toxic metabolite methylglyoxal to acetol. uniprot.orgebi.ac.uk However, the catalytic efficiency for methylglyoxal is significantly lower than for its primary substrate, L-GAP. uniprot.org The enzyme also shows activity towards glyoxal, suggesting a broader role in cellular defense against cytotoxic aldehydes. uniprot.org

The L-GAP:NADPH oxidoreductase activity has been characterized kinetically. The enzyme exhibits a high affinity for both of its substrates. In E. coli, the apparent Michaelis constant (Km) for this compound is approximately 28 µM, and for NADPH, it is 35 µM. asm.orgnih.gov Another study reported a Km of 53 µM for L-GAP. uniprot.org The catalytic rate (kcat) for L-GAP reduction has been measured at 22 sec⁻¹. uniprot.org The enzyme's strict requirement for NADPH over NADH underscores its specific role in anabolic or detoxifying pathways, which are typically NADPH-dependent. asm.orgnih.gov The reductase has a pH optimum of approximately 6.6 and is insensitive to sulfhydryl reagents. asm.orgnih.gov

| Parameter | Value | Organism/Source |

| K_m for this compound | 28 µM | E. coli asm.orgnih.gov |

| 53 µM | E. coli uniprot.org | |

| K_m_ for NADPH | 35 µM | E. coli asm.orgnih.gov |

| k_cat_ for this compound | 22 s⁻¹ | E. coli uniprot.org |

| Cofactor Specificity | NADPH | E. coli asm.orgnih.gov |

| pH Optimum | ~6.6 | E. coli asm.orgnih.gov |

| Data for this compound Reductase (GPR) from E. coli. |

Detoxification Mechanisms and Physiological Roles of GPR

Interconversion with Dihydroxyacetone Phosphate

While the primary glycolytic pathway involves the interconversion of D-glyceraldehyde 3-phosphate and dihydroxyacetone phosphate (DHAP), the metabolic fate of L-GAP involves a different set of interactions, notably bypassing the standard isomerase reaction.

Triose Phosphate Isomerase (TIM), the enzyme that catalyzes the reversible interconversion of D-GAP and DHAP in glycolysis, can also interact with L-GAP. acs.orgproteopedia.org TIM has been shown to catalyze the isomerization and/or racemization of L-GAP. acs.orgsigmaaldrich.comnih.gov However, this is considered, at best, a minor reaction. acs.orgsigmaaldrich.com The enzymatic protonation of the enediol intermediate formed from L-GAP is inefficient. It is proposed that the enediol intermediate undergoes a rapid β-elimination of phosphate in solution before it can be effectively protonated by the enzyme. acs.orgsigmaaldrich.com Therefore, TIM does not provide a significant pathway for the conversion of L-GAP into a mainstream metabolite like DHAP. Instead, the reduction of L-GAP by GPR to L-glycerol 3-phosphate, followed by the oxidation of L-glycerol 3-phosphate by L-glycerol 3-phosphate dehydrogenase, provides an effective metabolic bypass to produce DHAP, thereby restoring a blocked gluconeogenic pathway in TIM-deficient mutants. researchgate.netacs.org

Inhibitory Actions on Specific Enzymes

A key aspect of this compound's toxicity is its ability to inhibit several key metabolic enzymes.

L-GAP acts as a competitive inhibitor with respect to sn-glycerol 3-phosphate in the reactions catalyzed by two crucial enzymes in phospholipid biosynthesis:

Acyl coenzyme A:sn-glycerol 3-phosphate acyltransferase (Glycerol-3-Phosphate O-Acyltransferase) : This enzyme catalyzes the first committed step in phospholipid synthesis. L-GAP competitively inhibits this enzyme with an inhibition constant (K_i) of 1.8 mM. nih.govnih.gov

Cytidine (B196190) 5′-diphosphate-diglyceride:sn-glycerol 3-phosphate phosphatidyltransferase (Phosphatidylglycerol Phosphate Synthetase) : This enzyme is involved in the synthesis of phosphatidylglycerol. L-GAP shows competitive inhibition with a K_i of 2.7 mM. nih.govnih.gov

Additionally, L-GAP has been identified as a potent inhibitor of other dehydrogenases:

NADP-dependent non-phosphorylating D-glyceraldehyde-3-phosphate dehydrogenase (GAPN) : L-GAP acts as a non-competitive inhibitor of this enzyme, which is found in plants like celery. sigmaaldrich.comconicet.gov.ar The nature of the inhibition can vary with concentration, appearing competitive at lower concentrations (K_i of 5.5 mM) and non-competitive at higher concentrations (K_i of 37 mM). conicet.gov.ar

Mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) : L-GAP is an established competitive inhibitor of this FAD-linked enzyme. plos.org

| Inhibited Enzyme | Type of Inhibition | Inhibition Constant (K_i) |

| sn-Glycerol 3-Phosphate Acyltransferase | Competitive | 1.8 mM nih.govnih.gov |

| Phosphatidylglycerol Phosphate Synthetase | Competitive | 2.7 mM nih.govnih.gov |

| NADP-dependent non-phosphorylating D-Glyceraldehyde-3-Phosphate Dehydrogenase (GAPN) | Non-competitive (at high conc.) | 37 mM conicet.gov.ar |

| Competitive (at low conc.) | 5.5 mM conicet.gov.ar | |

| Inhibitory effects of this compound on various enzymes. |

Non-Competitive Inhibition of NADP-Dependent Dehydrogenases

This compound has been identified as a potent non-competitive inhibitor of the NADP-dependent, non-phosphorylating D-glyceraldehyde-3-phosphate dehydrogenase (EC 1.2.1.9). medchemexpress.comchemsrc.comresearchgate.netnih.gov This mode of inhibition signifies that L-GAP binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing the substrate from binding. researchgate.net This interaction is significant as it can influence the metabolic fluxes within pathways that rely on the activity of such dehydrogenases. smolecule.com

Research has also investigated the inhibitory effects of glyceraldehyde 3-phosphate (the D-enantiomer, a key glycolytic intermediate) on mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), a FAD-linked enzyme. While potent, the inhibition was found to be non-specific, as it also affected hydrogen peroxide production from other mitochondrial sites, limiting its utility as a selective inhibitor even in isolated mitochondria. plos.org

Interference with sn-Glycerol 3-Phosphate Metabolism

This compound significantly interferes with the metabolism of sn-glycerol 3-phosphate (sn-G3P), a crucial precursor for phospholipid biosynthesis. This interference stems from the structural similarity between the two molecules. In aqueous solutions, L-GAP exists in equilibrium with its hydrated gem-diol form, which acts as a structural analog of sn-G3P. asm.org This resemblance allows L-GAP to interact with enzymes and transport systems that normally recognize sn-G3P. chemsrc.comasm.orgmedchemexpress.com

Notably, in organisms like Escherichia coli, this compound can enter the cell via the sn-glycerol 3-phosphate transport system. chemsrc.commedchemexpress.comnih.gov Once inside the cell, L-GAP has a significant metabolic fate: it can be converted into sn-glycerol 3-phosphate. asm.orgnih.gov This conversion is catalyzed by an NADPH-dependent this compound reductase. nih.gov Studies using radiolabeled L-GAP have shown that the label is incorporated into the glycerol backbone of major phosphoglycerides, including phosphatidylethanolamine, phosphatidylglycerol, and cardiolipin, confirming that L-GAP serves as an entry point into membrane lipid biosynthesis following its reduction to sn-G3P. smolecule.comnih.govacs.org

Inhibition of sn-Glycerol 3-Phosphate Acyltransferase

A primary target of this compound's inhibitory action is sn-glycerol 3-phosphate acyltransferase (EC 2.3.1.15), the enzyme catalyzing the first committed step in phospholipid synthesis. nih.gov L-GAP acts as a competitive inhibitor of this enzyme with respect to its natural substrate, sn-glycerol 3-phosphate. asm.orgnih.gov This means L-GAP directly competes with sn-G3P for binding to the enzyme's active site.

Kinetic studies have determined the inhibition constant (Ki) for this compound against sn-glycerol 3-phosphate acyltransferase to be 1.8 mM. nih.gov While some research describes the kinetics as formally being of a mixed type, they most closely align with simple competitive inhibition. nih.gov This inhibition directly impedes the acylation of sn-glycerol 3-phosphate, a critical step for the formation of lysophosphatidic acid and subsequently, all glycerophospholipids. nih.gov

Table 1: Kinetic Data for the Inhibition of sn-Glycerol 3-Phosphate Acyltransferase by this compound

| Enzyme | Inhibitor | Substrate | Type of Inhibition | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|---|

| sn-Glycerol 3-Phosphate Acyltransferase | This compound | sn-Glycerol 3-phosphate | Competitive | 1.8 mM | nih.gov |

Inhibition of Phosphatidyl-Glycerol Phosphate Synthetase

Another key enzyme in phospholipid metabolism inhibited by this compound is phosphatidyl-glycerol phosphate synthetase (also known as CDP-diglyceride:sn-glycerol-3-phosphate phosphatidyltransferase, EC 2.7.8.5). asm.orgnih.gov This enzyme is responsible for the synthesis of phosphatidylglycerol phosphate from CDP-diglyceride and sn-glycerol 3-phosphate.

Similar to its effect on the acyltransferase, L-GAP acts as a competitive inhibitor against this synthetase, again competing with the substrate sn-glycerol 3-phosphate. asm.orgnih.gov The inhibition constant (Ki) for this interaction has been measured at 2.7 mM. nih.gov By hindering the activity of this enzyme, L-GAP disrupts the synthesis of phosphatidylglycerol and cardiolipin, which are vital components of bacterial and mitochondrial membranes. asm.orgnih.gov

Table 2: Kinetic Data for the Inhibition of Phosphatidyl-Glycerol Phosphate Synthetase by this compound

| Enzyme | Inhibitor | Substrate | Type of Inhibition | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|---|

| Phosphatidyl-Glycerol Phosphate Synthetase | This compound | sn-Glycerol 3-phosphate | Competitive | 2.7 mM | nih.gov |

Cellular and Physiological Implications of L Glyceraldehyde 3 Phosphate

Role as a Signaling Molecule in Metabolic Regulation

L-glyceraldehyde 3-phosphate (L-GAP), an enantiomer of the common glycolytic intermediate D-glyceraldehyde 3-phosphate, is emerging as a significant signaling molecule in the regulation of cellular metabolism. smolecule.com Beyond its role as a substrate, its presence and concentration can influence various enzymatic activities and cellular responses. smolecule.com The enzyme that metabolizes its D-isomer, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), has been shown to translocate between the cytosol and the nucleus, suggesting a mechanism to link the cell's metabolic state directly to gene transcription. wikipedia.org This dynamic localization and the enzyme's multiple functions highlight how intermediates like glyceraldehyde 3-phosphate can be part of a complex signaling network. researchgate.netoup.com For instance, in astrocytes, the glycolytic flux, and by extension the levels of related metabolites, can control the synthesis of D-serine, a crucial co-agonist for NMDA receptors, indicating a direct link between energy metabolism and neurotransmission. researchgate.net The regulation of GAPDH activity itself, through interactions with its substrate, further points to the signaling role of these core metabolic compounds. researchgate.net

Bactericidal Effects and Antimicrobial Potential

This compound has demonstrated notable bactericidal properties, particularly against Escherichia coli. nih.govnih.govasm.org Studies have shown that at a concentration of 2.5 mM, a racemic mixture of Dthis compound can effectively kill E. coli. nih.govchemsrc.com The entry of the biologically active L-enantiomer into the bacterial cell is dependent on the glycerol (B35011) 3-phosphate transport system. nih.govnih.gov Interestingly, for L-glyceraldehyde to exert its full growth-inhibiting effect, it must first be phosphorylated within the cell to L-GAP. nih.gov The non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase (GapN), an enzyme that converts glyceraldehyde 3-phosphate to 3-phosphoglycerate, has been identified as a potential drug target in bacteria like Streptococcus pyogenes, which lack the oxidative part of the pentose (B10789219) phosphate (B84403) pathway. frontiersin.org

Interference with Bacterial Phosphoglyceride Synthesis

A primary mechanism behind the antimicrobial action of L-GAP is its interference with the synthesis of bacterial phosphoglycerides, which are essential components of the cell membrane. nih.gov L-GAP acts as a competitive inhibitor of sn-glycerol 3-phosphate in key enzymatic reactions. nih.govnih.gov Specifically, it targets two crucial enzymes in the phospholipid synthesis pathway: acyl coenzyme A:sn-glycerol 3-phosphate acyltransferase and cytidine (B196190) 5′-diphosphate-diglyceride:sn-glycerol 3-phosphate phosphatidyltransferase. nih.govnih.gov The hydrated form of L-GAP in aqueous solution is considered an analog of sn-glycerol 3-phosphate, which allows it to compete for the active sites of these enzymes. asm.org However, L-GAP does not appear to affect the activity of acyl coenzyme A:lysophosphatidate acyltransferase. nih.govnih.gov In vivo experiments have shown that both phosphatidylethanolamine (B1630911) and phosphatidylglycerol accumulation are inhibited to the same degree by L-GAP in E. coli. nih.govnih.gov

Table 1: Inhibition of E. coli Enzymes by this compound

| Enzyme Target | Type of Inhibition | Inhibition Constant (Ki) | Reference |

| Acyl CoA:sn-glycerol 3-phosphate acyltransferase | Competitive | 1.8 mM | nih.govnih.gov |

| Cytidine 5′-diphosphate-diglyceride:sn-glycerol 3-phosphate phosphatidyltransferase | Competitive | 2.7 mM | nih.govnih.gov |

Mechanisms of Viability Loss in Microbial Systems

The precise mechanism by which L-GAP ultimately causes bacterial cell death is complex and not fully elucidated. asm.org While the inhibition of phosphoglyceride synthesis is a significant factor, it may not be the sole cause of its bactericidal activity. asm.org This is supported by the observation that other analogs of sn-glycerol 3-phosphate that also inhibit these enzymes are merely bacteriostatic (inhibit growth) rather than bactericidal (kill the bacteria). asm.org Upon entering the bacterial cell, L-GAP can be converted into sn-glycerol 3-phosphate (G3P) by an NADPH-dependent reductase. asm.orgnih.gov This suggests that L-GAP may not be the ultimate bactericidal agent itself but could be a precursor to the true toxic compound. asm.org The addition of Dthis compound to E. coli cultures leads to a general inhibition of DNA, RNA, and phosphoglyceride accumulation, with protein synthesis being less affected, indicating a broad impact on macromolecular synthesis. nih.gov

Influence on Cellular Redox Balance

L-glyceraldehyde and its phosphorylated form can significantly disrupt the cellular redox balance, leading to a state of oxidative stress. biorxiv.orgmdpi.comresearchgate.net Treatment of neuroblastoma cells with L-glyceraldehyde (L-GA), the precursor to L-GAP, induces a "redox crisis" characterized by the promotion of oxidative stress. biorxiv.orgmdpi.comresearchgate.net This is confirmed by proteomic analyses which show an increase in proteins associated with oxidoreductase and antioxidant activity, such as HMOX1, in response to L-GA exposure. biorxiv.orgmdpi.com The enzyme GAPDH, which uses the D-isomer of glyceraldehyde 3-phosphate as a substrate, has a cysteine-rich active site, making it particularly sensitive to reactive oxygen species (ROS). biorxiv.orgnih.gov Elevated ROS levels induced by L-GA can indirectly inhibit GAPDH activity. biorxiv.org Furthermore, L-GA treatment can cause an imbalance in the NAD+/NADH ratio at concentrations above 0.5 mM and severely inhibits the cell's phosphorylation potential. biorxiv.org This disruption of the redox state is a key part of the multi-modal mechanism through which L-GA inhibits cell growth. biorxiv.orgmdpi.com The co-application of the antioxidant N-acetyl-cysteine can partially relieve the metabolic inhibition caused by L-GA, further highlighting the role of oxidative stress. biorxiv.orgresearchgate.net

Potential Modulation of Apoptotic Pathways

This compound and its related compounds have been shown to modulate programmed cell death, or apoptosis. biorxiv.orgnih.gov Studies on neuroblastoma cells have demonstrated that L-glyceraldehyde induces apoptosis, contributing to its growth-inhibiting effects. biorxiv.orgmdpi.comresearchgate.net The molecule appears to act as a switch between cell survival and apoptosis. nih.govkoreascience.kr Overexpression of aldolase, an enzyme that can produce glyceraldehyde-3-phosphate, has been shown to protect cells from apoptosis. nih.gov Conversely, conditions that lead to a drop in intracellular G-3-P levels can trigger the apoptotic process. koreascience.kr This is linked to the protein GAPDH, which, under certain conditions such as S-nitrosylation, can translocate to the nucleus and initiate apoptosis. researchgate.netkoreascience.kr Therefore, by influencing the levels of G-3-P, it is possible to modulate these apoptotic pathways. koreascience.kr

Direct Suppression of Caspase Activity

A key finding in the role of glyceraldehyde 3-phosphate in apoptosis is its ability to directly suppress the activity of caspases, which are central executioner enzymes in the apoptotic cascade. nih.gov Specifically, glyceraldehyde-3-phosphate has been shown to directly inhibit caspase-3 activity. nih.gov This inhibition is reversible and occurs in a noncompetitive manner, preventing the caspase-dependent breakdown of cellular proteins. nih.gov This direct suppression was observed in cell-free systems where apoptosis was artificially induced, and the addition of glyceraldehyde-3-phosphate delayed the apoptotic phenomena. nih.gov This finding supports the idea that glyceraldehyde-3-phosphate can act as an intrinsic regulator of the apoptotic machinery, functioning as a molecular switch that can halt the cell death process. nih.govkoreascience.kr

Research Applications and Biotechnological Utility of L Glyceraldehyde 3 Phosphate

Model Compound for Metabolic Pathway Investigations

L-Glyceraldehyde 3-phosphate and its counterpart, D-glyceraldehyde 3-phosphate, are critical intermediates in central metabolic pathways, including glycolysis and gluconeogenesis. aakash.ac.inwikipedia.org Their distinct metabolic fates allow researchers to use them as model compounds to trace and understand these fundamental cellular processes. For instance, studies have utilized labeled this compound to follow its incorporation into bacterial phosphoglycerides, demonstrating its conversion to sn-glycerol 3-phosphate, a key precursor for membrane lipids. nih.gov This research has been instrumental in elucidating alternative metabolic routes and the integration of different pathways.

Probing Enzyme Kinetics and Substrate Binding Mechanisms

This compound is a key substrate for specific enzymes, and its use in kinetic studies allows for the detailed characterization of enzyme-substrate interactions. A notable example is the this compound reductase found in Escherichia coli, which catalyzes the NADPH-dependent reduction of L-GAP to L-glycerol 3-phosphate. uniprot.orgacs.org This enzyme exhibits high specificity for the L-enantiomer, with minimal activity towards D-glyceraldehyde 3-phosphate. nih.gov

Molecular dynamics simulations have been employed to explore the interactions of this compound with enzymes like triosephosphate isomerase, offering insights into substrate binding and the catalytic process. smolecule.com The kinetic parameters of enzymes that metabolize L-GAP and related compounds are crucial for understanding their physiological roles and for developing models of metabolic flux.

Table 1: Kinetic Parameters of Enzymes Acting on Glyceraldehyde 3-Phosphate and Related Substrates

| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | Source |

|---|---|---|---|---|

| This compound reductase (E. coli) | This compound | 28 | Not Reported | nih.gov |

| This compound reductase (E. coli) | NADPH | 35 | Not Reported | nih.gov |

| This compound reductase (E. coli) | 3-hydroxy-4-oxobutyl-1-phosphonate | 280 | Not Reported | nih.gov |

| Aldo-keto reductase (E. coli) | This compound | 53 | 22 | uniprot.org |

| Glyceraldehyde-3-phosphate dehydrogenase (A. vaginae) | D-glyceraldehyde 3-phosphate | 1000 | Similar to S. aureus | frontiersin.org |

| Glyceraldehyde-3-phosphate dehydrogenase (T. cruzi) | D-glyceraldehyde 3-phosphate | 500 | Not Reported | psu.edu |

Building Block in Synthetic Biology and Biomolecule Synthesis

The enantiomerically pure form of this compound is a valuable building block in both natural and synthetic biological processes. researchgate.netnih.gov In the field of synthetic biology, it is utilized for the construction of various biomolecules. smolecule.com Its role as a precursor in the biosynthesis of phospholipids (B1166683) is particularly significant. nih.gov Studies have shown that when labeled this compound is supplied to E. coli cultures, the label is incorporated into the glycerol (B35011) backbone of major phospholipids like phosphatidylethanolamine (B1630911), phosphatidylglycerol, and cardiolipin. nih.gov

Furthermore, biocatalytic processes have been developed for the efficient synthesis of this compound itself. One such method involves the phosphorylation of L-glyceraldehyde catalyzed by glycerol kinase from Cellulomonas sp. researchgate.netnih.gov The ability to sustainably synthesize glycerol 3-phosphate and its isomers within synthetic vesicles is a significant step toward creating artificial cells with the capacity for membrane growth. acs.orgnih.gov

Development of Enzyme Inhibitors and Probes

This compound can act as a competitive inhibitor for enzymes that utilize the structurally similar sn-glycerol 3-phosphate as a substrate. For example, it has been shown to inhibit acyl coenzyme A:sn-glycerol 3-phosphate acyltransferase and cytidine (B196190) 5'-diphosphate-diglyceride:sn-glycerol 3-phosphate phosphatidyltransferase in E. coli. nih.gov This inhibitory action disrupts phospholipid biosynthesis.

The unique metabolic pathways involving this compound also present targets for the development of specific enzyme inhibitors. smolecule.com For instance, since the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is crucial in the metabolism of glyceraldehyde 3-phosphate, it has been identified as a promising target for therapeutic intervention in various diseases. rsc.orgnih.gov The development of electrophilic peptide-based probes that covalently modify the active-site cysteine of GAPDH allows for the direct monitoring of its activity and inhibition within a complex biological system. rsc.org

Table 2: Inhibition Constants (K_i) for this compound

| Enzyme | Inhibitor | K_i (mM) | Source |

|---|---|---|---|

| Acyl coenzyme A:sn-glycerol 3-phosphate acyltransferase | This compound | 1.8 | nih.gov |

| Cytidine 5'-diphosphate-diglyceride:sn-glycerol 3-phosphate phosphatidyltransferase | This compound | 2.7 | nih.gov |

Analytical Methodologies for L Glyceraldehyde 3 Phosphate Quantification

Enzymatic Assays for Specific Detection

Enzymatic assays provide a highly specific and sensitive means of quantifying L-glyceraldehyde 3-phosphate, primarily by leveraging the catalytic activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). abcam.combmrservice.com This key glycolytic enzyme catalyzes the oxidation of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a reaction that involves the concomitant reduction of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. abcam.commdpi.com

The fundamental principle of these assays is the measurement of the rate of NADH formation, which is directly proportional to the G3P concentration. sigmaaldrich.com The increase in NADH can be monitored spectrophotometrically by the change in absorbance at 340 nm. worthington-biochem.comnih.gov Alternatively, more sensitive fluorometric methods have been developed. In these assays, the NADH produced in the GAPDH-catalyzed reaction is used by a second enzyme to convert a non-fluorescent probe into a highly fluorescent product, which can be measured at specific excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm). abcam.com This coupling strategy significantly enhances the detection limit of the assay. abcam.com

Commercially available kits offer robust and high-throughput platforms for G3P quantification in various sample types, such as tissue and suspension cells. abcam.com These kits typically provide all necessary reagents, including the GAPDH enzyme, cofactors, and detection probes. abcam.comabcam.combmrservice.com Colorimetric versions of these assays may use a developer that reacts with an intermediate in the GAPDH-catalyzed reaction to form a colored product, with absorbance measured at around 450 nm. abcam.comelabscience.com The sensitivity of these colorimetric assays can be as low as 100 μU/mL of GAPDH activity. abcam.com

Table 1: Comparison of Enzymatic Assay Kits for Glyceraldehyde 3-Phosphate (or GAPDH Activity)

| Assay Type | Detection Method | Wavelength (nm) | Key Enzyme | Sample Types | Source |

|---|---|---|---|---|---|

| Glyceraldehyde 3-Phosphate Assay | Fluorometric | Ex/Em = 535/587 | GA3P Developer/Enzyme Mix | Tissue, Suspension cells | abcam.com |

| GAPDH Activity Assay | Colorimetric | 450 | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Various | abcam.com |

| GAPDH Activity Assay | Colorimetric | 450 | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Tissue, Cells | elabscience.com |

| GAPDH Activity Assay | Colorimetric | 492 | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Various | bmrservice.com |

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the accurate quantification of this compound, especially in complex biological matrices where structurally similar isomers and other interfering compounds are present. osti.gov The primary challenge in G3P analysis is its separation from its isomer, dihydroxyacetone phosphate (B84403) (DHAP), as they often coexist in metabolic pathways. researchgate.net Furthermore, in-source fragmentation during mass spectrometry can generate byproducts with masses identical to common metabolites, such as the formation of triose-phosphates from hexose-phosphates, necessitating effective chromatographic separation for unambiguous identification. osti.gov

Historically, paper chromatography was employed to separate various phosphate esters, including G3P. cdnsciencepub.comcdnsciencepub.com Different solvent systems, such as mixtures of ethyl acetate-acetic acid-water or methyl Cellosolve-methyl ethyl ketone-ammonia water, were used to achieve separation on paper chromatograms. cdnsciencepub.comcdnsciencepub.com

Modern techniques offer significantly improved resolution and speed. High-performance liquid chromatography (HPLC) is a cornerstone for separating G3P from other metabolites. nih.gov Hydrophilic interaction liquid chromatography (HILIC) has proven effective for separating polar compounds like G3P. osti.gov For instance, an aminopropyl column with an acidic buffer system can be used to separate structural isomers. osti.gov Immobilized enzyme reactors (IMERs) containing GAPDH have been coupled with analytical octyl columns to separate NAD+ from NADH, allowing for the on-line monitoring of the enzymatic reaction and kinetic studies. psu.edu

Gas chromatography (GC), typically coupled with mass spectrometry (GC-MS), is another powerful technique for G3P quantification. nih.gov This method requires derivatization of the non-volatile G3P into a more volatile compound, for example, using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov This GC-MS approach is highly reliable and can quantify G3P from as little as 10-100 mg of fresh tissue. nih.gov

Table 2: Chromatographic Methods for Glyceraldehyde 3-Phosphate Separation

| Technique | Column/Stationary Phase | Mobile Phase/Solvent System | Detection | Key Finding/Application | Source |

|---|---|---|---|---|---|

| Paper Chromatography | Paper | Ethyl acetate (B1210297) - acetic acid - water | Molybdate spray | Separation of 11 phosphate esters | cdnsciencepub.comcdnsciencepub.com |

| HPLC-IMER | Octyl silica (B1680970) column | - | UV (340 nm) | On-line kinetic analysis of GAPDH | psu.edu |

| HILIC | Luna 5 µm NH2 100A | Gradient of H2O/acetonitrile with ammonium (B1175870) acetate and acetic acid | MS | Separation of structural isomers to prevent misannotation | osti.gov |

| GC | - | Derivatization with MSTFA | MS | Reliable quantification from small amounts of plant tissue | nih.gov |

Spectrophotometric and Spectrometric Approaches

Spectrophotometric and spectrometric methods are central to the detection and quantification of this compound, often serving as the detection component for the assays and chromatographic techniques described previously.

Spectrophotometry is the operational basis for many enzymatic assays. capes.gov.br The quantification relies on measuring the change in absorbance of light at a specific wavelength. sigmaaldrich.com The most common application is monitoring the reduction of NAD+ to NADH, which results in an increased absorbance at 340 nm. worthington-biochem.compeerj.com In other coupled enzymatic reactions, a colored product is formed, and its absorbance is measured at a wavelength corresponding to its maximum absorption, such as 450 nm or 492 nm. abcam.combmrservice.com These continuous spectrophotometric rate determination methods allow for the real-time tracking of the reaction progress. sigmaaldrich.com

Mass spectrometry (MS) offers unparalleled specificity and sensitivity for the identification and quantification of metabolites like G3P. creative-proteomics.com It is frequently coupled with chromatographic systems like liquid chromatography (LC-MS) or gas chromatography (GC-MS) to analyze complex biological extracts. osti.govnih.gov In these hyphenated techniques, the chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer. massbank.eu

For G3P analysis, electrospray ionization (ESI) is a commonly used soft ionization technique in LC-MS that keeps the molecule intact, typically detecting it as the deprotonated molecule [M-H]- in negative ion mode. massbank.eu High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, can provide highly accurate mass measurements, further confirming the identity of the compound. massbank.eu Targeted metabolomics approaches using MS can provide reliable and accurate measurements to elucidate metabolic mechanisms and validate potential biomarkers. creative-proteomics.com

Table 3: Spectrometric Parameters for Glyceraldehyde 3-Phosphate Analysis

| Technique | Instrument Type | Ionization Mode | Precursor Ion (m/z) | Derivatization | Source |

|---|---|---|---|---|---|

| LC-MS/MS | UPLC Q-Tof Premier | Negative ESI | 168.99023 ([M-H]-) | None | massbank.eu |

| GC-MS | - | - | - | MSTFA | nih.gov |

Compound Index

Future Research Directions in L Glyceraldehyde 3 Phosphate Biology

Unraveling Specific Regulatory Networks

Future investigations will likely focus on elucidating the specific regulatory networks that govern and are influenced by L-GAP. While it is known that L-GAP can be produced from the phosphorylation of L-glyceraldehyde by glycerokinase, the upstream signaling pathways that control this process remain largely unknown. asm.org Research is needed to identify the transcription factors, kinases, and phosphatases that respond to changes in L-GAP levels or its precursors.

Furthermore, the downstream effects of L-GAP on cellular signaling are a critical area for exploration. It has been suggested that L-GAP, as a structural analog of sn-glycerol 3-phosphate, can interfere with phospholipid biosynthesis. asm.org Understanding how this interference translates into broader regulatory changes in membrane composition and signaling cascades is a key question. Investigating the potential for L-GAP to act as a signaling molecule in its own right, perhaps by binding to and modulating the activity of regulatory proteins, could reveal novel control mechanisms in cellular metabolism. Studies have already shown that the related enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), is involved in a multitude of cellular processes beyond glycolysis, including the regulation of gene expression and apoptosis, often through protein-protein interactions and post-translational modifications. nih.govnih.govnih.gov Exploring whether L-GAP directly or indirectly influences these non-glycolytic functions of GAPDH and other proteins will be a fruitful avenue of research.

Elucidating Molecular Mechanisms of Cellular Toxicity

The bactericidal properties of L-GAP against organisms like Escherichia coli have been documented, but the precise molecular mechanisms underlying this toxicity are not fully understood. nih.govmedchemexpress.com It is known that L-GAP competitively inhibits enzymes involved in phospholipid biosynthesis, such as acyl coenzyme A:sn-glycerol 3-phosphate acyltransferase and cytidine (B196190) 5'-diphosphate-diglyceride:sn-glycerol 3-phosphate phosphatidyltransferase. nih.gov However, the observation that other analogs that inhibit these enzymes are merely bacteriostatic suggests that L-GAP's toxicity may be more complex. asm.org

Future research should aim to identify all the cellular targets of L-GAP. This could involve proteomic approaches to identify proteins that bind to L-GAP or are post-translationally modified in its presence. It is also possible that L-GAP is a precursor to a more potent toxic compound. asm.org Metabolomic studies could help identify such downstream metabolites. Additionally, investigating the role of oxidative stress in L-GAP-mediated toxicity is crucial. The accumulation of other metabolic intermediates has been linked to the generation of reactive oxygen species (ROS), and determining if L-GAP has a similar effect could provide a key piece of the toxicity puzzle. mdpi.com In some cell types, the aggregation of enzymes like GAPDH under oxidative conditions can contribute to cellular dysfunction. pnas.org

Exploring Novel Biotechnological Applications

The unique properties of L-glyceraldehyde 3-phosphate open up possibilities for its use in various biotechnological applications. Its enantiomeric purity makes it a valuable chiral building block for the synthesis of complex organic molecules. researchgate.net Research into more efficient and scalable biocatalytic methods for L-GAP production, for instance, by using enzymes like glycerol (B35011) kinase, will be crucial for this application. researchgate.net

Furthermore, the bactericidal nature of L-GAP suggests its potential as a novel antimicrobial agent. nih.gov Future studies could focus on developing L-GAP or its derivatives as therapeutic agents, particularly against drug-resistant bacteria. Understanding its mechanism of entry into bacterial cells, which appears to involve the glycerol 3-phosphate transport system, could inform the design of more effective compounds. nih.govmedchemexpress.com

Another promising area is in metabolic engineering. The introduction of pathways that produce or consume L-GAP could be used to redirect metabolic flux for the production of valuable chemicals or biofuels. For example, engineering organisms to utilize L-GAP could create novel metabolic routes that bypass certain regulatory checkpoints. Modifying the cofactor specificity of enzymes like GAPDH from NAD+ to NADP+ has already been shown to improve the production of amino acids in E. coli. mdpi.comgoogle.com Similar engineering strategies involving enzymes that interact with L-GAP could be explored.

Advanced Kinetic and Structural Characterization of Interacting Enzymes

A deeper understanding of the enzymes that interact with this compound is fundamental to comprehending its biological role. While some enzymes that metabolize L-GAP, such as L-GAP:NADPH oxidoreductase in E. coli, have been identified and partially characterized, a more thorough kinetic and structural analysis is needed. asm.orgnih.gov

Future research should focus on obtaining high-resolution crystal structures of these enzymes, both alone and in complex with L-GAP. This would provide invaluable insights into the molecular basis of substrate specificity and the catalytic mechanism. For instance, structural studies of E. coli's sn-glycerol-3-phosphate dehydrogenase have revealed key residues involved in substrate binding and catalysis. pnas.org Similar studies on L-GAP-interacting enzymes would be highly informative.

Detailed kinetic studies are also required to fully characterize the enzymatic reactions involving L-GAP. This includes determining kinetic parameters such as K_m and k_cat, as well as investigating the effects of inhibitors and allosteric regulators. For example, the L-GAP:NADPH oxidoreductase from E. coli has an apparent K_m of 28 µM for L-GAP and is specific for NADPH over NADH. asm.orgnih.gov Understanding these kinetic properties is essential for building accurate metabolic models and for designing strategies for metabolic engineering.

Table 1: Kinetic Parameters of L-GAP Interacting Enzymes

| Enzyme | Organism | Substrate | K_m (µM) | Coenzyme | Reference |

| L-GAP:NADPH oxidoreductase | Escherichia coli | This compound | 28 | NADPH | asm.orgnih.gov |

| L-GAP:NADPH oxidoreductase | Escherichia coli | 3-hydroxy-4-oxobutyl-1-phosphonate | 280 | NADPH | asm.orgnih.gov |

Investigation of this compound in Different Organisms and Cellular Compartments

The presence and role of this compound are likely not confined to E. coli. Future research should aim to investigate its occurrence and function in a wide range of organisms, including other bacteria, archaea, and eukaryotes. ebi.ac.ukebi.ac.uk This will help to determine whether the metabolic pathways and toxic effects observed in E. coli are conserved across different domains of life.

In plants, for example, multiple isoforms of glyceraldehyde-3-phosphate dehydrogenase exist in different cellular compartments, such as the cytosol and chloroplasts, each with distinct roles in metabolism. nih.govfrontiersin.orgoup.comoup.com Investigating whether L-GAP is present in these compartments and how it might influence processes like photosynthesis or stress responses is an important area for future study. mdpi.comoup.com

Within a single organism, the subcellular localization of L-GAP and its interacting enzymes is also a critical aspect to explore. In eukaryotes, GAPDH has been found in various compartments, including the nucleus and mitochondria, where it performs non-glycolytic functions. hytest.finih.gov Determining the subcellular distribution of L-GAP and its metabolic enzymes will provide crucial clues about its specific roles in different cellular contexts. For instance, its presence in the mitochondria could suggest a role in respiration or apoptosis.

Archaea represent another fascinating frontier, as their central carbon metabolism often features modified versions of classical pathways. oup.com Some archaea possess unique enzymes for glycerol metabolism, and their lipids are structurally distinct from those of bacteria and eukaryotes, being based on glycerol-1-phosphate. researchgate.netnih.govrcsb.orgbiorxiv.org Investigating the potential role of L-GAP in these organisms could reveal novel metabolic pathways and enzymatic functions.

Q & A

Basic Research Question

- Prepare L-GAP fresh before each experiment due to its instability under neutral pH.

- Store enzyme preparations (e.g., glycerokinase) and L-GAP solutions at 4°C to prevent degradation.

- Use cold-chain protocols during enzyme purification to maintain activity .

Which analytical techniques are suitable for studying L-GAP phosphorylation kinetics?

Advanced Research Question

- ³¹P-NMR spectroscopy : Quantifies phosphorylation efficiency and monitors reaction progress in real-time (e.g., 100% conversion of L-glyceraldehyde to L-GAP observed in Cellulomonas sp. assays) .

- Coupled enzyme assays : Combine glycerokinase with α-glycerol-3-phosphate dehydrogenase to measure NADH oxidation rates, validated by LC-MS or TLC .

How does pH affect the stability and enzymatic processing of L-GAP?

Advanced Research Question

L-GAP is unstable at neutral-to-alkaline pH, with rapid degradation observed above pH 7.0. Enzymatic phosphorylation rates are pH-dependent; for example, glycerokinase activity peaks at pH 7.5–8.0, but L-GAP degradation necessitates shorter incubation times to avoid substrate loss .

How can researchers confirm the enantiomeric purity of synthesized L-GAP?

Basic Research Question

- Use stereospecific enzymes: E. coli glycerokinase phosphorylates only L-glyceraldehyde, while D-GAP remains unreacted.

- Validate via coupled assays with L-GAP reductase or triosephosphate isomerase (TIM), which are inactive toward D-GAP .

What is the role of L-GAP in phospholipid synthesis in E. coli?

Advanced Research Question

L-GAP is reduced to sn-G3P via NADPH-dependent L-GAP reductase. sn-G3P is then incorporated into phospholipids (e.g., phosphatidylglycerol) as the glycerol backbone. Knockout studies in E. coli strain BB20 (gpsA) confirm this pathway is independent of G3P synthetase .

How can researchers resolve contradictions in L-GAP metabolic flux studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.